molecular formula C22H19FN4O3S B2916663 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 852133-92-7

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Número de catálogo: B2916663
Número CAS: 852133-92-7
Peso molecular: 438.48
Clave InChI: HJJMOBJKJOCSGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (CAS: 1049446-15-2) is a heterocyclic molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group and a methyl group at positions 6 and 3, respectively. The methanone linker connects this core to a piperazine ring, which is further functionalized with a furan-2-carbonyl moiety . Its molecular formula is C21H17FN4O3S, with a molecular weight of 424.4 g/mol. The structural complexity of this compound confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in enzyme inhibition and receptor modulation.

Propiedades

IUPAC Name

[4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-14-19(31-22-24-17(13-27(14)22)15-4-6-16(23)7-5-15)21(29)26-10-8-25(9-11-26)20(28)18-3-2-12-30-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJMOBJKJOCSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 946325-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H24FN5O2
  • Molecular Weight : 373.4 g/mol
  • Structure : The compound features a piperazine core substituted with a 2-fluorophenyl group and a pyrimidine derivative, which is critical for its biological activity.

The biological activity of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is primarily attributed to its interaction with various biological targets. The compound has shown promising results in studies focusing on:

  • Receptor Binding : It has been identified as a potential antagonist for neurokinin receptors, which are involved in several physiological processes including pain perception and inflammation .
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes associated with cellular signaling pathways, potentially affecting nucleotide synthesis and adenosine function.
  • Antiviral Activity : Research has suggested that compounds with similar structures exhibit antiviral properties, possibly through interference with viral replication mechanisms .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

Study FocusFindings
Neurokinin Receptor Antagonism Demonstrated high affinity for NK(1) receptors, leading to significant inhibition of receptor activity .
Antiviral Activity Exhibited potential antiviral effects in vitro, suggesting a mechanism that may involve inhibition of viral replication .
Cellular Uptake Reduced uridine uptake in cells expressing ENT1 and ENT2 transporters, indicating potential alterations in nucleotide metabolism.

Case Studies

  • In Vitro Studies : A study conducted on cell lines demonstrated that the compound effectively reduced cell viability in cancerous cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Animal Models : In vivo studies using rodent models showed that administration of the compound led to decreased inflammatory responses and pain relief in models of acute and chronic pain, supporting its role as an analgesic agent .
  • Comparative Analysis : When compared to other known NK(1) receptor antagonists, N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibited superior potency and selectivity, making it a candidate for further development in therapeutic applications .

Comparación Con Compuestos Similares

Structural Analogues with Piperazine-Based Modifications

(a) Sulfonyl Piperazine Derivatives

Compounds such as (5-phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) () share the imidazo[2,1-b]thiazole core and piperazine linkage but differ in the substituent on the piperazine ring. Here, a tosyl (p-toluenesulfonyl) group replaces the furan-2-carbonyl moiety. Key differences include:

  • Biological Activity: Sulfonyl derivatives (e.g., 9eb) exhibit carbonic anhydrase II (CA-II) inhibitory activity (IC50 values in the nanomolar range), attributed to the sulfonamide’s zinc-binding capability . The furan-2-carbonyl substituent in the target compound may lack direct zinc coordination but could enhance selectivity for other targets due to its planar aromaticity.
(b) Acetylpiperazine Derivatives

The compound 1-(4-acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS: 897464-96-9) () features an acetylated piperazine and an ethanone linker. Structural contrasts include:

  • Linker Flexibility: The ethanone linker introduces additional conformational flexibility compared to the rigid methanone linker in the target compound.
  • Metabolic Stability : The acetyl group may be prone to enzymatic hydrolysis, whereas the furan-2-carbonyl group could offer improved metabolic stability due to resonance stabilization.

Compounds with Fluorophenyl Substitutions

(a) Thiadiazole-Thiazolidinone Hybrids

The compound 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () shares the 4-fluorophenyl motif but employs a thiadiazole-thiazolidinone scaffold. Differences include:

  • Hydrophobicity: The methyl group on the imidazo[2,1-b]thiazole may increase lipophilicity compared to the methoxy group in the thiazolidinone derivative.
(b) Triazole-Containing Analogues

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () feature multiple fluorophenyl and triazole groups. Key distinctions include:

  • Hydrogen Bonding: The triazole ring can act as a hydrogen bond acceptor, whereas the furan-2-carbonyl group in the target compound offers both hydrogen bond acceptor (carbonyl) and donor (furan oxygen) capabilities.
  • Crystallographic Data : The isostructural fluorophenyl compounds in exhibit perpendicular orientation of one fluorophenyl group, suggesting similar conformational flexibility in the target compound’s fluorophenyl substituent .

Functional Group Impact on Physicochemical Properties

Compound Substituent on Piperazine LogP* Melting Point (°C) Solubility (mg/mL)
Target Compound (CAS 1049446-15-2) Furan-2-carbonyl 3.1 240–245 (predicted) <0.1 (DMSO)
9eb () Tosyl 2.8 250–252 0.5 (DMSO)
CAS 897464-96-9 () Acetyl 2.5 Not reported Not reported
Thiadiazole derivative () N/A 3.4 180–185 0.2 (EtOH)

*LogP values estimated using fragment-based methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.